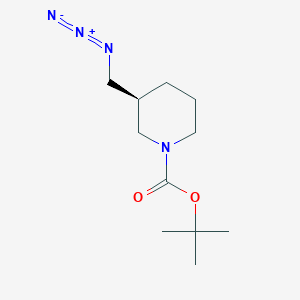

![molecular formula C8H8N2O2 B115582 6-Methoxybenzo[d]isoxazol-3-amine CAS No. 157368-82-6](/img/structure/B115582.png)

6-Methoxybenzo[d]isoxazol-3-amine

概要

説明

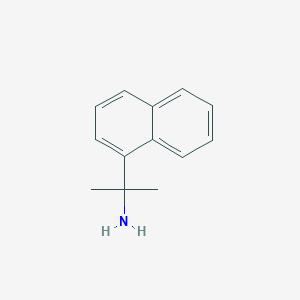

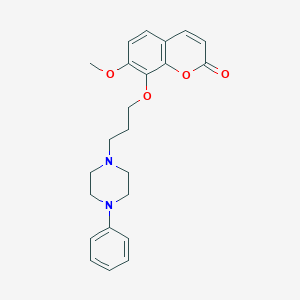

6-Methoxybenzo[d]isoxazol-3-amine is a heterocyclic chemical compound used in scientific research . It has a molecular formula of C8H8N2O2 .

Synthesis Analysis

The synthesis of isoxazoles, including 6-Methoxybenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures .Molecular Structure Analysis

The InChI code for 6-Methoxybenzo[d]isoxazol-3-amine is 1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) .Chemical Reactions Analysis

The reactions of isoxazol-3-amine, thiazol-2-amine, and benzo[d]thiazol-2-amine with 4-nitrobenzaldehyde and indole in the absence of a solvent under ball-milling conditions have been studied . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .Physical And Chemical Properties Analysis

6-Methoxybenzo[d]isoxazol-3-amine has a molecular weight of 164.16 g/mol . It is a solid at room temperature .科学的研究の応用

Condensation Reactions

6-Methoxybenzo[d]isoxazol-3-amine can be used in condensation reactions with other compounds like indole and 4-nitrobenzaldehyde under mechanoactivation conditions . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .

Synthesis of Schiff Bases

Schiff bases are valuable objects for the search for drug candidates . They are also used as ligands for the preparation of complexes with metal cations , including those for medical use . Additionally, Schiff bases are widely used in fluorophores and chemosensors/probes for various analytes .

Synthesis of Derivatives

Modification of the C=N bond in azomethines is a convenient method for obtaining a variety of derivatives . For example, aza-Favorskii and quasi-aza-Favorskii reaction products, aminophosphonate derivatives , asymmetric arylation products , heteroatom-substituted adducts , cycloaddition products , and others .

BRD4 Inhibitors

6-Methoxybenzo[d]isoxazol-3-amine can be used in the design and synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia . Most compounds exhibited potent BRD4 binding activities .

Anti-proliferative Activity

Some compounds designed using 6-Methoxybenzo[d]isoxazol-3-amine showed remarkable anti-proliferative activity against MV4-11 cells . They were effective for BRD4(1) binding and inhibited the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .

Induction of Cell Apoptosis

These compounds can block cell cycle in MV4-11 cells at G0/G1 phase and induce cell apoptosis . This makes 6-Methoxybenzo[d]isoxazol-3-amine a potential candidate for further drug development .

作用機序

Target of Action

It’s known that isoxazole and thiazole fragments, which are part of the compound’s structure, are widely represented in drugs . This suggests that the compound might interact with a variety of biological targets.

Mode of Action

The mode of action of 6-Methoxybenzo[d]isoxazol-3-amine involves the formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment . This results in the formation of α,α-disubstituted azolyl-amines . The Schiff bases are valuable objects for the search for drug candidates .

Biochemical Pathways

The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, given the wide representation of isoxazole and thiazole fragments in drugs .

Result of Action

The formation of α,α-disubstituted azolyl-amines suggests that the compound could potentially exert a variety of biological effects .

Safety and Hazards

将来の方向性

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Therefore, the development of new synthetic routes and the exploration of the potential application of synthesized bioactive compounds, including 6-Methoxybenzo[d]isoxazol-3-amine, are areas of ongoing research .

特性

IUPAC Name |

6-methoxy-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWCFQVFVCXHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443330 | |

| Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157368-82-6 | |

| Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

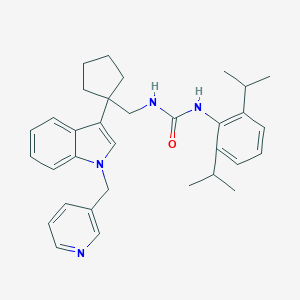

![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)

![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)